molecular formula C10H16N2O2 B14338114 ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate

ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate

Cat. No.: B14338114
M. Wt: 196.25 g/mol
InChI Key: JVSJYQYYBCNYCJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate is a specialized acetimidate ester featuring a tetrahydro-2H-pyran (THP) ring substituted with a cyano group at the 4-position. This compound belongs to a broader class of acetimidates, which are valuable intermediates in organic synthesis, particularly in the formation of heterocycles and bioactive molecules.

Synthesis of such acetimidates typically involves multi-component reactions (MCRs), as evidenced by analogous compounds in the literature. For example, ethyl acetimidates with indole or aryl substituents (e.g., compounds 6k and 6l in ) are synthesized via three-component reactions involving aldehydes, amines, and alkynes, yielding products in moderate to good yields (47–53%) as viscous oils . Spectral characterization of these compounds includes IR absorption bands for C≡N (~2240 cm⁻¹) and C=N (imidate) groups (~1650 cm⁻¹), alongside detailed ¹H/¹³C NMR and HRMS data for structural confirmation .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 2-(4-cyanooxan-4-yl)ethanimidate

InChI

InChI=1S/C10H16N2O2/c1-2-14-9(12)7-10(8-11)3-5-13-6-4-10/h12H,2-7H2,1H3

InChI Key

JVSJYQYYBCNYCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC1(CCOCC1)C#N

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Formation of the Acetimidate Moiety: This step involves the reaction of the intermediate compound with ethyl chloroformate and ammonia or an amine under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the acetimidate moiety play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetimidate Derivatives

The following table and analysis highlight key differences between ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate and related compounds, focusing on substituent effects, synthetic yields, and physicochemical properties.

Compound Name Core Structure Substituents Yield (%) Physical State Key Spectral Features (IR, NMR) Reference
Ethyl 2-(1-benzyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-(p-tolyl)acetimidate (6k ) Indole Benzyl, p-tolyl, 4-methoxyphenyl 53 Brown oil C=N (~1650 cm⁻¹), aromatic C-H (~3050 cm⁻¹)
Ethyl 2-(1-benzyl-1H-indol-3-yl)-N,2-bis(4-methoxyphenyl)acetimidate (6l ) Indole Benzyl, bis(4-methoxyphenyl) 47 Brown oil OCH₃ (~2830 cm⁻¹), C≡N (absent)
Methyl 2-(1-benzyl-5-bromo-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-(p-tolyl)acetimidate (6h ) Indole Bromo, p-tolyl, 4-methoxyphenyl 47 Brown oil C-Br (~600 cm⁻¹), C=N (~1650 cm⁻¹)
Methyl N,2-bis(4-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetimidate (6e ) Indole Methyl, bis(4-methoxyphenyl) 87 Brown oil OCH₃ (~2830 cm⁻¹), C=N (~1650 cm⁻¹)
This compound (Target Compound) Tetrahydro-2H-pyran Cyano, ethyl imidate N/A* N/A* Predicted: C≡N (~2240 cm⁻¹), C=N (~1650 cm⁻¹)

Key Observations:

Substituent Effects on Yield: Electron-donating groups (e.g., methoxy in 6e) correlate with higher yields (up to 87%) compared to electron-withdrawing groups (e.g., bromo in 6h: 47%) . The cyano group in the target compound, being strongly electron-withdrawing, may reduce yields due to steric hindrance or destabilization of intermediates.

Spectral Differences: The absence of C≡N stretches in indole derivatives (e.g., 6l) contrasts with the expected strong cyano absorption in the target compound. Aromatic protons in indole derivatives (~6.5–8.5 ppm in ¹H NMR) are absent in the THP-based structure, replaced by aliphatic protons (~1.5–4.5 ppm) .

Research Findings and Implications

  • Synthetic Challenges : Ethyl acetimidates generally show lower yields (47–53%) compared to methyl analogs (e.g., 6e : 87%), likely due to increased steric bulk from the ethyl ester .
  • Applications : Indole-based acetimidates are explored as intermediates in drug discovery (e.g., kinase inhibitors), while THP derivatives may serve as chiral building blocks in asymmetric synthesis .
  • Stability : The THP ring’s stability under acidic conditions (vs. acid-labile indole systems) could make the target compound preferable for reactions requiring harsh conditions .

Biological Activity

Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, drawing from various studies and data sources.

  • Chemical Name : this compound
  • CAS Number : 194862-83-4
  • Molecular Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 233.28 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest it may act as a modulator of certain receptor systems, particularly those related to the endocannabinoid system, due to its structural similarity to known ligands.

Binding Affinity Studies

Research indicates that derivatives of compounds containing the tetrahydro-pyran moiety exhibit significant binding affinities for cannabinoid receptors. For example, a related compound demonstrated a binding affinity (K_i) of 62 nM for CB(1) receptors, which suggests that this compound may exhibit similar properties .

Anticancer Potential

Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by antagonizing anti-apoptotic proteins like Bcl-2. This compound's potential as an anticancer agent is supported by its ability to enhance the cytotoxic effects of chemotherapeutic agents such as cisplatin .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro assays have shown that compounds similar to this compound can effectively reduce cell viability in various cancer cell lines, suggesting a promising avenue for cancer treatment .
  • Receptor Interaction Studies : A study investigating the binding affinities of various derivatives found that modifications in the structure significantly affected their selectivity and potency at cannabinoid receptors, which could be relevant for therapeutic applications in pain management and neurological disorders .
  • Synthetic Pathways : The synthesis of this compound involves cyclization reactions that may enhance its biological activity through the formation of more complex structures. This aspect is crucial for developing new derivatives with improved efficacy.

Data Tables

PropertyValue
Chemical NameThis compound
CAS Number194862-83-4
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight233.28 g/mol
K_i (for CB(1) receptors)62 nM

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